molecular formula C15H13N3O B5838799 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B5838799
M. Wt: 251.28 g/mol
InChI Key: QCXDYMOOTFTKRO-UHFFFAOYSA-N
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Description

4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a high-purity organic compound belonging to the class of 1,3,4-oxadiazoles, a five-membered heterocyclic framework known for its significant value in medicinal chemistry and drug discovery . This molecule features an aniline moiety and a 3-methylphenyl-substituted 1,3,4-oxadiazole ring, making it a versatile building block for the synthesis of more complex molecules. The 1,3,4-oxadiazole core is recognized for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve the metabolic stability of potential drug candidates . Researchers utilize this aniline derivative primarily as a key intermediate in the design and development of novel bioactive compounds. Derivatives of 1,3,4-oxadiazole have been extensively documented to exhibit a broad spectrum of biological activities, including antimicrobial , anti-inflammatory , anticancer , and antioxidant effects . The presence of the free aniline (aryl amine) group is particularly valuable, as it allows for further functionalization via diazotization or condensation reactions, facilitating the creation of libraries of compounds for structure-activity relationship (SAR) studies . The compound is supplied as a solid and should be stored at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-3-2-4-12(9-10)15-18-17-14(19-15)11-5-7-13(16)8-6-11/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXDYMOOTFTKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methylbenzohydrazide with 4-nitrobenzoic acid under acidic conditions, followed by reduction of the nitro group to an amine.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reduction steps efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the nitro precursor to the aniline derivative is a crucial step in its synthesis.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: The primary amine derivative.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design due to its structural similarity to bioactive molecules.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to biological macromolecules. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs:

Compound Name Substituent on Oxadiazole Molecular Formula Melting Point (°C) LogP Key Spectral Features (IR, NMR)
4-[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline 3-methylphenyl C₁₅H₁₃N₃O ~180 (inferred) ~3.8 IR: ~3048 cm⁻¹ (aromatic C-H), 1654 cm⁻¹ (C=N)
4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline (3d) 4-methoxyphenyl C₁₅H₁₃N₃O₂ 202 2.9 IR: 1252 cm⁻¹ (C-O-C), 1047 cm⁻¹ (C-O-C)
4-(5-(Methylthio)-1,3,4-oxadiazol-2-yl)aniline (8a) methylthio C₉H₉N₃OS 105.8–107.6 1.5 IR: 3327–3425 cm⁻¹ (NH₂); LC-MS: m/z 207.9
2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline 4-chlorophenyl C₁₄H₁₀ClN₃O N/A 4.1 ¹³C NMR: δ 148.4 (oxadiazole C), 133.4 (Cl-C)

Key Observations:

  • Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in 3d ) increase melting points due to enhanced crystallinity, whereas methylthio (8a ) reduces it . The target compound’s meta-methyl group likely results in a moderate melting point (~180°C).
  • Lipophilicity (LogP): The 4-chlorophenyl analog has higher LogP (4.1), suggesting greater membrane permeability compared to the target compound (~3.8) and methoxy derivative (2.9) .

Spectral Characterization

  • IR Spectroscopy: All compounds show characteristic C=N stretches near 1650 cm⁻¹. Methoxy derivatives display C-O-C asymmetric/symmetric stretches (~1250/1047 cm⁻¹), absent in the target compound .
  • NMR: The target compound’s aromatic protons resonate at δ ~7.2–7.8 ppm, while chloro-substituted analogs show downfield shifts (δ ~7.9 ppm) due to electron-withdrawing effects .

Biological Activity

The compound 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is part of a class of heterocyclic compounds that has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound features a 1,3,4-oxadiazole ring fused with an aniline moiety. The presence of the methyl group on the phenyl ring enhances its electronic properties, which can influence its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation.
  • Antibacterial Activity : It exhibits significant antibacterial properties against various strains.
  • Antifungal Activity : The compound has also demonstrated efficacy against fungal pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit key enzymes involved in cancer cell survival and proliferation.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Enzymes : It targets enzymes such as thymidylate synthase and topoisomerase II.
  • Pathway Interference : The compound disrupts signaling pathways critical for cancer cell survival, including NF-kB and telomerase activity.

Case Studies

A study published in 2023 demonstrated that derivatives of 1,3,4-oxadiazole showed significant cytotoxicity against various cancer cell lines. In particular, compounds similar to this compound were effective in reducing cell viability in breast and lung cancer models .

Antibacterial Activity

The antibacterial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria.

Efficacy

In vitro studies have shown that this compound exhibits moderate to strong antibacterial effects. For instance:

  • Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
  • Escherichia coli : Comparable results were noted with inhibition zones at similar concentrations.

Antifungal Activity

The antifungal properties of the compound have also been explored. It has shown effectiveness against common fungal pathogens such as Candida spp. and Aspergillus spp.

Comparative Analysis

A comparative study indicated that while many oxadiazole derivatives possess antifungal properties, this compound exhibited superior activity due to its unique substitution pattern .

Summary Table of Biological Activities

Activity TypeTest Organisms/ModelsObserved EffectReference
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntibacterialStaphylococcus aureusInhibition zones at 50 µg/mL
Escherichia coliSimilar inhibition
AntifungalCandida spp., Aspergillus spp.Effective at low concentrations

Q & A

Q. What are the established synthetic pathways for 4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]aniline?

The synthesis typically involves cyclocondensation reactions. A common route starts with reacting substituted hydrazides with carboxylic acid derivatives. For example, 4-acetamidobenzoic acid can react with furan-2-carbohydrazine in ethanol under reflux, followed by deprotection of the acetamide group to yield the aniline moiety. Alternative methods include using hydrazine derivatives with carbonyl compounds, as seen in analogous oxadiazole syntheses .

Q. How is this compound characterized structurally and functionally?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR confirm aromatic protons (δ 6.5–8.0 ppm) and oxadiazole ring carbons (δ 160–170 ppm) .
  • IR spectroscopy : NH2 stretches (~3300–3400 cm⁻¹) and oxadiazole C=N/C-O bands (~1600–1250 cm⁻¹) .
  • X-ray crystallography : Resolves molecular geometry, as demonstrated in related oxadiazole-aniline derivatives using SHELX programs for refinement .

Q. What solvents and reaction conditions optimize the synthesis of this compound?

Ethanol or methanol is often used as a solvent due to their polarity and boiling points (~78°C for ethanol), facilitating reflux. Stoichiometric ratios (1:1 molar equivalents of hydrazide and carbonyl precursor) and acid catalysis (e.g., H2SO4) enhance cyclization efficiency .

Advanced Research Questions

Q. How can computational methods predict the reactivity or bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions with biological targets. For example, oxadiazole derivatives exhibit antimicrobial activity by binding to bacterial enzymes (e.g., dihydrofolate reductase). Parameters like binding affinity (ΔG) and interaction sites (hydrogen bonds, hydrophobic pockets) are analyzed .

Q. What strategies resolve contradictions in spectral data during characterization?

Discrepancies in NMR/IR results may arise from tautomerism, impurities, or crystal packing effects. Strategies include:

  • High-resolution mass spectrometry (HRMS) to confirm molecular mass.
  • Recrystallization to isolate pure isomers.
  • Variable-temperature NMR to detect dynamic processes .

Q. How does the 3-methylphenyl substituent influence the compound's electronic properties?

The methyl group acts as an electron-donating substituent, altering the oxadiazole ring's electron density. This can be quantified via Hammett constants (σmeta = 0.12) or DFT-calculated electrostatic potential maps. Such effects impact reactivity in electrophilic substitutions or coordination with metal catalysts .

Q. What crystallographic challenges arise in determining its solid-state structure?

  • Disorder in the methyl group : Requires refinement with anisotropic displacement parameters.
  • Stacking interactions : Aromatic π-π interactions between oxadiazole and aniline rings influence packing, analyzed via Mercury software .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

SAR studies compare substituents at the 3-methylphenyl and aniline positions. For example:

  • Electron-withdrawing groups (e.g., -NO2) may enhance antimicrobial activity.
  • Bulky substituents could improve selectivity for cancer cell targets. Bioassays (e.g., MIC tests, MTT assays) validate hypotheses .

Methodological Resources

  • Synthesis Protocols : .
  • Spectroscopic Data : .
  • Crystallography Tools : SHELX suite , CCDC Mercury .
  • Computational Modeling : AutoDock, Gaussian .

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